molecular formula C20H20O7 B143685 Naphthgeranine C CAS No. 137109-45-6

Naphthgeranine C

Cat. No. B143685
M. Wt: 372.4 g/mol
InChI Key: SAUXNHFIRMCZCG-WXHSDQCUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naphthgeranine C is a naturally occurring compound found in plants, particularly in the family of Rubiaceae. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science.

Mechanism Of Action

The mechanism of action of Naphthgeranine C is not fully understood. However, it has been proposed that it works by inhibiting various enzymes and pathways involved in inflammation, cancer, and viral replication. It has also been suggested that it works by disrupting the integrity of cell membranes in insects and fungi, leading to their death.

Biochemical And Physiological Effects

Naphthgeranine C has been found to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have antiviral activity against herpes simplex virus and hepatitis C virus. In vivo studies have shown that it can reduce tumor growth and inflammation in animal models. Additionally, it has been found to have insecticidal and fungicidal properties, making it a potential alternative to synthetic pesticides.

Advantages And Limitations For Lab Experiments

Naphthgeranine C has several advantages and limitations for lab experiments. One advantage is that it is a naturally occurring compound, making it easier to obtain than synthetic compounds. Additionally, it has been extensively studied, and its properties are well understood. However, one limitation is that it is not widely available, and its synthesis and isolation can be time-consuming and expensive. Another limitation is that its mechanism of action is not fully understood, making it difficult to design experiments that target specific pathways.

Future Directions

There are several future directions for the study of Naphthgeranine C. One direction is to further investigate its potential applications in medicine, particularly in the treatment of cancer and viral infections. Another direction is to explore its potential as an alternative to synthetic pesticides in agriculture. Additionally, further research is needed to understand its mechanism of action and to develop more efficient synthesis and isolation methods.
Conclusion:
In conclusion, Naphthgeranine C is a naturally occurring compound with potential applications in various fields, including medicine, agriculture, and environmental science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its properties and potential applications.

Scientific Research Applications

Naphthgeranine C has been extensively studied for its potential applications in various fields. In medicine, it has been found to have anti-inflammatory and anti-cancer properties. It has also been shown to have antiviral activity against herpes simplex virus and hepatitis C virus. In agriculture, it has been found to have insecticidal and fungicidal properties, making it a potential alternative to synthetic pesticides. In environmental science, it has been found to have the ability to remove heavy metals from contaminated soil and water.

properties

CAS RN

137109-45-6

Product Name

Naphthgeranine C

Molecular Formula

C20H20O7

Molecular Weight

372.4 g/mol

IUPAC Name

(3S,4aS,12bR)-3,8,10-trihydroxy-2-(hydroxymethyl)-5,5-dimethyl-3,4,4a,12b-tetrahydronaphtho[2,3-c]isochromene-7,12-dione

InChI

InChI=1S/C20H20O7/c1-20(2)12-6-13(23)8(7-21)3-10(12)16-17(25)11-4-9(22)5-14(24)15(11)18(26)19(16)27-20/h3-5,10,12-13,21-24H,6-7H2,1-2H3/t10-,12+,13+/m1/s1

InChI Key

SAUXNHFIRMCZCG-WXHSDQCUSA-N

Isomeric SMILES

CC1([C@H]2C[C@@H](C(=C[C@H]2C3=C(O1)C(=O)C4=C(C3=O)C=C(C=C4O)O)CO)O)C

SMILES

CC1(C2CC(C(=CC2C3=C(O1)C(=O)C4=C(C3=O)C=C(C=C4O)O)CO)O)C

Canonical SMILES

CC1(C2CC(C(=CC2C3=C(O1)C(=O)C4=C(C3=O)C=C(C=C4O)O)CO)O)C

synonyms

naphthgeranine C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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